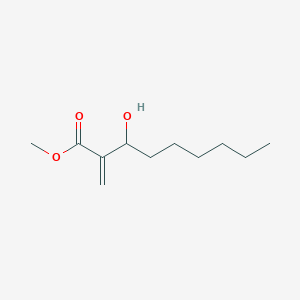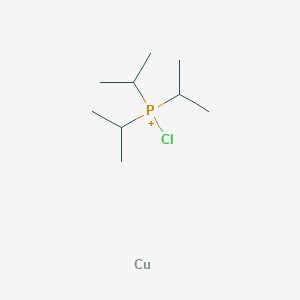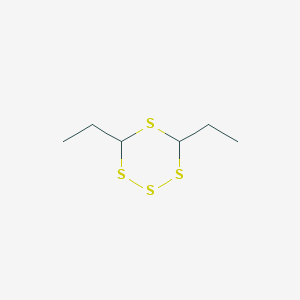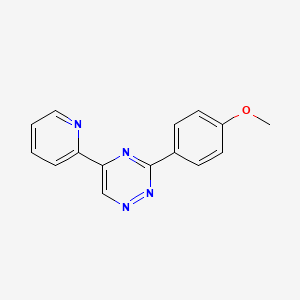
1,1,3,3,5,5-Hexamethyl-1,5-dipropoxytrisiloxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,3,3,5,5-Hexamethyl-1,5-dipropoxytrisiloxane is a siloxane compound characterized by its unique structure, which includes three silicon atoms connected by oxygen atoms, with each silicon atom bonded to two methyl groups and one propoxy group. This compound is known for its applications in various fields, including materials science, chemistry, and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,1,3,3,5,5-Hexamethyl-1,5-dipropoxytrisiloxane can be synthesized through a multi-step process. One common method involves the reaction of trichlorosilane with ethanol to produce trimethylsilyl ether. This intermediate is then reacted with potassium hydroxide under basic conditions to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1,1,3,3,5,5-Hexamethyl-1,5-dipropoxytrisiloxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the compound into silane derivatives.
Substitution: The propoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium alkoxides are employed for substitution reactions.
Major Products Formed:
Oxidation: Silanol derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted siloxanes depending on the nucleophile used.
Applications De Recherche Scientifique
1,1,3,3,5,5-Hexamethyl-1,5-dipropoxytrisiloxane has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1,1,3,3,5,5-Hexamethyl-1,5-dipropoxytrisiloxane involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with silicon-based receptors and enzymes, influencing their activity and stability.
Pathways Involved: It can modulate pathways related to oxidative stress, inflammation, and cellular signaling, making it a potential candidate for therapeutic applications.
Comparaison Avec Des Composés Similaires
1,1,3,3,5,5-Hexamethyl-1,5-dipropoxytrisiloxane can be compared with other similar siloxane compounds:
1,1,3,3,5,5-Hexamethyltrisiloxane: Similar structure but lacks the propoxy groups, making it less versatile in certain applications.
1,1,1,3,5,5,5-Heptamethyltrisiloxane: Contains an additional methyl group, which can influence its reactivity and physical properties.
1,1,3,3,5,5-Hexamethyl-7,7-diorganocyclotetrasiloxane: Features a cyclic structure, providing different mechanical and chemical properties.
Each of these compounds has unique properties that make them suitable for specific applications, but this compound stands out due to its combination of stability, reactivity, and versatility.
Propriétés
Numéro CAS |
663929-03-1 |
|---|---|
Formule moléculaire |
C12H32O4Si3 |
Poids moléculaire |
324.63 g/mol |
Nom IUPAC |
bis[[dimethyl(propoxy)silyl]oxy]-dimethylsilane |
InChI |
InChI=1S/C12H32O4Si3/c1-9-11-13-17(3,4)15-19(7,8)16-18(5,6)14-12-10-2/h9-12H2,1-8H3 |
Clé InChI |
VPUWFBLBVWRNMC-UHFFFAOYSA-N |
SMILES canonique |
CCCO[Si](C)(C)O[Si](C)(C)O[Si](C)(C)OCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-{2-[4-(Ethylsulfanyl)-5-hydroxy-2-methoxyphenyl]ethyl}acetamide](/img/structure/B12544695.png)

![4-(7-Methyl-2H-furo[2,3-f][1,3]benzodioxol-6-yl)benzene-1,3-diol](/img/structure/B12544704.png)
![2-Naphthalenecarboxamide, 6-cyano-N-[3-(1-ethylpropoxy)phenyl]-](/img/structure/B12544706.png)


![Benzonitrile, 3-[4-(phenylmethyl)-1-piperidinyl]-](/img/structure/B12544725.png)
![3-[5-(Buta-1,3-dien-2-yl)-2,2-dimethyl-1,3-dioxan-5-yl]propanenitrile](/img/structure/B12544727.png)

![4-(3-Chlorophenyl)-2-phenyl-5-[(prop-1-yn-1-yl)oxy]pyrimidine](/img/structure/B12544744.png)
